molecular formula C9H10N4O3S B12926195 3-(5-amino-1,3,4-oxadiazol-2-yl)-N-methylbenzenesulfonamide CAS No. 62036-01-5

3-(5-amino-1,3,4-oxadiazol-2-yl)-N-methylbenzenesulfonamide

Cat. No.: B12926195
CAS No.: 62036-01-5
M. Wt: 254.27 g/mol
InChI Key: NWPPPNSFUFJJQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-amino-1,3,4-oxadiazol-2-yl)-N-methylbenzenesulfonamide is a heterocyclic compound that contains an oxadiazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of the oxadiazole ring imparts unique chemical and biological properties to the compound.

Preparation Methods

The synthesis of 3-(5-amino-1,3,4-oxadiazol-2-yl)-N-methylbenzenesulfonamide typically involves the formation of the oxadiazole ring followed by the introduction of the sulfonamide group. One common synthetic route includes the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring. The resulting oxadiazole intermediate is then reacted with a sulfonyl chloride to introduce the sulfonamide group. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using specific catalysts or solvents .

Chemical Reactions Analysis

3-(5-amino-1,3,4-oxadiazol-2-yl)-N-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include nitric acid for oxidation, hydrogen gas with a catalyst for reduction, and alkyl halides for substitution reactions. .

Scientific Research Applications

3-(5-amino-1,3,4-oxadiazol-2-yl)-N-methylbenzenesulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-amino-1,3,4-oxadiazol-2-yl)-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The oxadiazole ring can interact with nucleic acids or proteins, disrupting their normal function and leading to cell death or inhibition of cell growth .

Comparison with Similar Compounds

3-(5-amino-1,3,4-oxadiazol-2-yl)-N-methylbenzenesulfonamide can be compared with other oxadiazole derivatives, such as:

Properties

CAS No.

62036-01-5

Molecular Formula

C9H10N4O3S

Molecular Weight

254.27 g/mol

IUPAC Name

3-(5-amino-1,3,4-oxadiazol-2-yl)-N-methylbenzenesulfonamide

InChI

InChI=1S/C9H10N4O3S/c1-11-17(14,15)7-4-2-3-6(5-7)8-12-13-9(10)16-8/h2-5,11H,1H3,(H2,10,13)

InChI Key

NWPPPNSFUFJJQC-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.